molecular formula C11H8ClNO2S B2816256 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid CAS No. 205692-24-6

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid

Cat. No. B2816256
CAS RN: 205692-24-6
M. Wt: 253.7
InChI Key: CPQWZZCKZPBHIV-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid and its derivatives can be synthesized through various methods. Suzuki and Izawa (1976) detailed a single-step synthesis involving the treatment of specific chlorophenyl compounds with 2-aminoethane thiols, such as cysteamine and cysteine (Suzuki & Izawa, 1976).

  • Structural Analysis : Ali et al. (2002) synthesized and characterized organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, analyzing their structure with various techniques and assessing their antibacterial and antifungal activities (Ali et al., 2002).

  • Photochemical Studies : The photochemical properties of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid have been studied by Suzuki et al. (1976), who explored its transformation under irradiation, providing insights into its potential applications in photochemistry (Suzuki et al., 1976).

Chemical Reactivity and Transformations

  • Ring Transformation Studies : Andreani et al. (1997) investigated the reactivity of related chlorophenyl-thiazole compounds, providing insights into the chemical behavior and potential applications of this compound in synthetic chemistry (Andreani et al., 1997).

  • Antimicrobial and Anti-Inflammatory Properties : Attimarad and Bagavant (1999) synthesized derivatives of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, revealing their good anti-inflammatory and analgesic activities, suggesting potential biomedical applications (Attimarad & Bagavant, 1999).

Advanced Applications

  • Antiviral Activity : Chen et al. (2010) synthesized thiadiazole sulfonamides starting from 4-chlorobenzoic acid, including compounds with the 4-chlorophenyl group, which showed anti-tobacco mosaic virus activity, indicating potential in antiviral research (Chen et al., 2010).

  • Corrosion Inhibition : Aoufir et al. (2020) evaluated the inhibitive behavior of thiazole-4-carboxylates against mild steel corrosion, highlighting the compound's potential as a corrosion inhibitor (Aoufir et al., 2020).

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This information is typically found in safety data sheets .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc. This often involves reviewing scientific literature and patents .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWZZCKZPBHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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